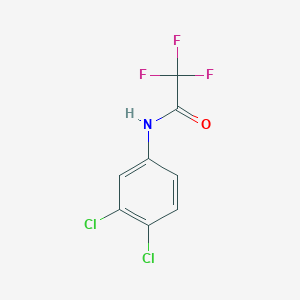

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide

Übersicht

Beschreibung

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of dichlorophenyl and trifluoroacetamide groups in its structure

Wirkmechanismus

Target of Action

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide, also known as Propanil, primarily targets the photosynthetic electron transfer process in plants . It inhibits the Hill reaction in photosystem II (PSII), a crucial part of the photosynthesis process .

Mode of Action

The compound interacts with its targets by inhibiting the electron transport chain reaction in photosynthesis . This inhibition prevents the conversion of CO2 to carbohydrate precursors, thereby inhibiting the further development of the weed .

Biochemical Pathways

The affected pathway is the photosynthetic electron transfer process, specifically the Hill reaction in photosystem II . The downstream effects include the disruption of the plant’s ability to convert light energy into chemical energy, which is essential for growth and survival .

Pharmacokinetics

It’s worth noting that similar compounds like propanil are known to be rapidly metabolized in certain plants like rice, which contain high levels of the enzyme aryl acylamidase (aaa) .

Result of Action

The primary result of the compound’s action is the inhibition of plant growth, particularly in weeds . By disrupting the photosynthetic process, the compound prevents the plant from producing the energy it needs to grow .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the persistence of similar compounds like Propanil in soil and aquatic environments is a concern due to the potential accumulation of toxic degradation products . The compound’s efficacy can also be influenced by the presence of certain bacterial strains capable of degrading it .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3,4-dichloroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-Dichloroaniline+Trifluoroacetic anhydride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea:

3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound has similar structural features and is used in various chemical applications.

Uniqueness

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.

Biologische Aktivität

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide, commonly referred to in the literature as a derivative of trifluoroacetamide, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a trifluoroacetamide moiety, which contribute to its unique chemical properties. The presence of the trifluoroacetamide group enhances its stability and reactivity, making it a valuable candidate for various biological applications.

This compound primarily interacts with biological systems through the following mechanisms:

- Inhibition of Photosynthesis : The compound targets the photosynthetic electron transport chain in plants, specifically affecting the Hill reaction in photosystem II. This leads to reduced growth in weeds by inhibiting chlorophyll synthesis and overall plant development.

- Enzyme Interaction : It may also interact with specific enzymes involved in cellular signaling pathways. The exact enzymes targeted can vary depending on the biological context.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against resistant strains .

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory responses by influencing cytokine release in peripheral blood mononuclear cells (PBMCs). For example, certain analogs significantly decreased TNF-α production at specific concentrations .

Case Studies and Experimental Data

-

Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various trifluoroacetamide derivatives against methicillin-resistant Staphylococcus aureus. The results indicated that compounds with trifluoromethyl substitutions exhibited lower MIC values compared to non-fluorinated counterparts (Table 1).

These findings suggest that the trifluoromethyl group enhances antimicrobial potency .

Compound R1 R2 MIC (μg/mL) 1 CF₃ H 5 2 OCF₃ H 4–8 3 H CF₃ 20 - Inflammatory Response Modulation : In vitro studies demonstrated that this compound derivatives significantly inhibited TNF-α production in PBMC cultures stimulated by lipopolysaccharides (LPS). The strongest inhibition was observed at a concentration of 50 µg/mL .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid metabolism in specific plant systems. For instance, rice plants metabolize similar compounds efficiently due to high levels of aryl acylamidase enzymes. This suggests that environmental factors may influence the bioavailability and efficacy of this compound in agricultural applications.

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUUTXSUYHNAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879273 | |

| Record name | ACETAMIDE, N-(3,4-DICHLOROPHENYL)-2,2,2-TRIFLUOR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64694-85-5 | |

| Record name | ACETAMIDE, N-(3,4-DICHLOROPHENYL)-2,2,2-TRIFLUOR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.